molecular formula C12H19NO B12964538 (S)-1-(4-Methoxyphenyl)pentan-1-amine

(S)-1-(4-Methoxyphenyl)pentan-1-amine

Cat. No.: B12964538
M. Wt: 193.28 g/mol
InChI Key: MAQCJIYQOOBEKW-LBPRGKRZSA-N
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Description

(S)-1-(4-Methoxyphenyl)pentan-1-amine\text{this compound} This compound

It belongs to the class of substituted amphetamines and shares similarities with other psychoactive compounds. PMA is an enantiomer, meaning it exists in two mirror-image forms (S and R).

Preparation Methods

Synthetic Routes:

    Leuckart-Wallach Reaction:

Industrial Production:

  • PMA is not commonly produced industrially due to its limited applications and potential health risks. it may be synthesized in research laboratories for scientific purposes.

Chemical Reactions Analysis

PMA can undergo various chemical reactions:

    Oxidation: PMA can be oxidized to form 4-methoxyphenylacetone.

    Reduction: The reverse reaction, reducing 4-methoxyphenylacetone to PMA, is also possible.

    Substitution: PMA can undergo nucleophilic substitution reactions at the amino group.

    Common Reagents: Reagents like hydrogen peroxide, lithium aluminum hydride, and various acids are used in these reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

PMA has limited research applications:

    Neurochemistry: It has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine.

    Toxicology: PMA is associated with toxicity and has been implicated in cases of drug-related fatalities.

    Pharmacology: Researchers explore its interactions with receptors and transporters.

Mechanism of Action

  • PMA primarily affects serotonin release and reuptake, leading to altered mood, increased energy, and hallucinogenic effects.
  • It acts as a serotonin releaser and may also interact with dopamine receptors.

Comparison with Similar Compounds

  • PMA is structurally related to MDMA (ecstasy) but lacks the empathogenic properties of MDMA.
  • Other similar compounds include MDA (3,4-methylenedioxyamphetamine) and 4-methoxy-N-methylamphetamine (PMMA).

: Shulgin, A. T., & Shulgin, A. (1991). Pihkal: A Chemical Love Story. Transform Press. : EMCDDA. (2015). European Drug Report 2015: Trends and Developments. European Monitoring Centre for Drugs and Drug Addiction. : Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. doi:10.1124/pr.115.011478

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)pentan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1

InChI Key

MAQCJIYQOOBEKW-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC=C(C=C1)OC)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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